

Quantum Chemical Insights into Neocuproine Hemihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of **neocuproine hemihydrate**. While direct, comprehensive computational studies on the hemihydrate form are not extensively published, this document synthesizes available crystallographic data from related hydrated forms and outlines the established theoretical protocols for its in-depth analysis. This guide is intended to serve as a foundational resource for researchers employing computational methods in drug design and materials science involving neocuproine and its derivatives.

Physicochemical and Structural Data

Neocuproine (2,9-dimethyl-1,10-phenanthroline) is a heterocyclic organic compound that readily crystallizes in hydrated forms, including a hemihydrate and a dihydrate.[1] The presence of water molecules in the crystal lattice can significantly influence its physicochemical properties and molecular conformation through hydrogen bonding.

Table 1: General Properties of Neocuproine and its Hemihydrate

Property	Value	Reference
Chemical Formula (Anhydrous)	C14H12N2	[1]
Molar Mass (Anhydrous)	208.26 g/mol	[2]
Chemical Formula (Hemihydrate)	C14H12N2 · 0.5H2O	
Molar Mass (Hemihydrate)	217.27 g/mol	
Appearance	White to light yellow crystalline powder	[3][4]
Melting Point	159-164 °C	[3][4]
Solubility	Slightly soluble in water; Soluble in methanol	[1][2][4]

While a specific crystal structure for **neocuproine hemihydrate** is not readily available in open literature, the crystal structure of the dihydrate form provides an excellent starting point for computational modeling.[5] The key structural parameters from the dihydrate can be used to build an initial model of the neocuproine molecule for subsequent geometry optimization.

Table 2: Crystallographic Data for Neocuproine Dihydrate

Parameter	Value	
Crystal System	Monoclinic	
Space Group	C 1 2/c 1	
a	22.942 Å	
b	6.7388 Å	
С	17.9594 Å	
α	90.00°	
β	116.019°	
У	90.00°	
Source: Acta Crystallographica Section E		

2005;61(11):03723-03725[5]

Theoretical Framework and Computational Protocol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like neocuproine.[6][7][8] A typical computational workflow for analyzing neocuproine hemihydrate would involve the following steps:

Model Construction

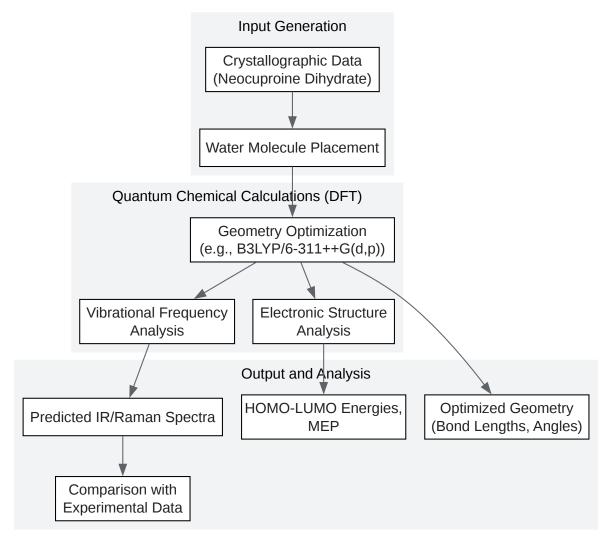
The initial molecular geometry of neocuproine can be derived from the crystallographic data of its dihydrate form.[5] A water molecule is then added in proximity to the neocuproine molecule to represent the hemihydrate. The initial positioning of the water molecule can be guided by studies on related hydrated structures, such as neocuproine hydrochloride monohydrate, which show water molecules forming hydrogen bonds with the nitrogen atoms of the phenanthroline ring.[9]

Geometry Optimization

The constructed model of **neocuproine hemihydrate** is then subjected to geometry optimization using a DFT method. A common and effective approach is to use a hybrid

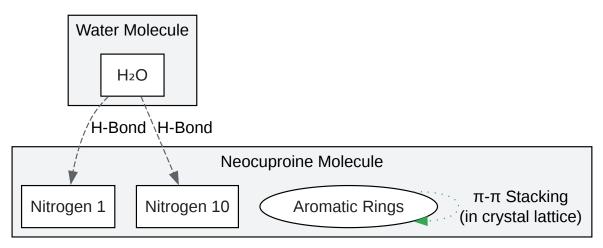
functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(d,p).[7] This process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis


Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[7][10] The calculated vibrational modes can be compared with experimental spectroscopic data for validation.

Electronic Structure Analysis

Further calculations can elucidate the electronic properties of **neocuproine hemihydrate**. This includes the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap between them, and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's reactivity, stability, and potential intermolecular interaction sites.



Computational Workflow for Neocuproine Hemihydrate Analysis

Intermolecular Interactions in Neocuproine Hemihydrate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Neocuproine Wikipedia [en.wikipedia.org]
- 2. Neocuproine 99 654054-57-6 [sigmaaldrich.com]
- 3. Neocuproine | 484-11-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Neocuproine dihydrate | C14H16N2O2 | CID 18531111 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. New Insights into Solid Form Stability and Hydrate Formation: o-Phenanthroline HCl and Neocuproine HCl [mdpi.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Quantum Chemical Insights into Neocuproine Hemihydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1403243#quantum-chemical-calculations-for-neocuproine-hemihydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com